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Compound of Interest

Compound Name:
1,3-dimethyl-1H-pyrazolo[3,4-

b]pyridin-5-amine

Cat. No.: B2431861 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-
b]pyridin-5-amine

Abstract
This technical guide provides a comprehensive analysis of 1,3-dimethyl-1H-pyrazolo[3,4-
b]pyridin-5-amine, a heterocyclic compound of significant interest to the scientific community.

As a member of the pyrazolo[3,4-b]pyridine class, this molecule serves as a crucial scaffold in

medicinal chemistry and drug discovery, largely due to its structural similarity to endogenous

purines. This document delves into the core chemical characteristics of this compound, offering

expert insights into its synthesis, physicochemical properties, spectroscopic profile, and

chemical reactivity. Detailed experimental protocols and potential applications are discussed,

providing researchers, scientists, and drug development professionals with a foundational

understanding of its utility as a chemical building block and a platform for developing novel

therapeutic agents.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine system is a bicyclic azaheterocycle formed by the fusion of a

pyrazole and a pyridine ring.[1][2] This scaffold is of paramount importance in medicinal

chemistry, primarily because it acts as a bioisostere of purine bases like adenine and guanine.

This mimicry allows molecules based on this scaffold to interact with a wide range of biological

targets, particularly enzymes such as kinases, that have purine-binding sites. The first
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synthesis of a compound in this class was reported in the early 20th century, and since then,

over 300,000 derivatives have been described, highlighting the scaffold's versatility and

therapeutic potential.[1][2]

The subject of this guide, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 19736-04-

0), is a specific derivative featuring methyl substitutions at the N1 and C3 positions of the

pyrazole ring and a primary amine at the C5 position of the pyridine ring. This amine group

provides a critical functional handle for further chemical modification and derivatization, making

it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

Caption: Core structure of the 1H-pyrazolo[3,4-b]pyridine scaffold and the target molecule.

Synthesis and Elucidation
The construction of the pyrazolo[3,4-b]pyridine core is a well-established field in heterocyclic

chemistry. The most prevalent and versatile strategies involve building the pyridine ring onto a

pre-existing, functionalized pyrazole precursor.

Dominant Synthetic Strategy: Condensation of 5-
Aminopyrazoles
The most common approach for synthesizing the pyrazolo[3,4-b]pyridine ring system is the

condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.

[1][2] This reaction proceeds via a mechanism analogous to the Knorr pyridine synthesis. The

initial step involves the reaction of the more nucleophilic exocyclic amino group of the pyrazole

with one of the carbonyl groups of the 1,3-dielectrophile. This is followed by intramolecular

cyclization, where a ring nitrogen of the pyrazole attacks the second carbonyl group, and

subsequent dehydration to form the aromatic pyridine ring.

For the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the logical precursor is

1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[3] This starting material contains the

requisite N1-methyl and C3-methyl groups. The challenge then lies in selecting an appropriate

three-carbon partner that will install the C5-amino group on the newly formed pyridine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9000541/
https://dau.url.edu/bitstream/handle/20.500.14342/4443/molecules-27-2022-02237_1H-Pyrazolo.pdf?sequence=3&isAllowed=y
https://www.benchchem.com/product/b2431861?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000541/
https://dau.url.edu/bitstream/handle/20.500.14342/4443/molecules-27-2022-02237_1H-Pyrazolo.pdf?sequence=3&isAllowed=y
https://www.benchchem.com/product/b2431861?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/520721
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2431861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,3-Dimethyl-1H-pyrazol-5-amine

+ 3-Carbon Synthon
(e.g., Malononitrile Dimer or equivalent)

AcOH, Reflux

Condensation Intermediate

Intramolecular Cyclization
& Aromatization

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Click to download full resolution via product page

Caption: General synthetic workflow for the target molecule.

Proposed Experimental Protocol
This protocol describes a plausible synthesis based on established methodologies for related

structures. The selection of a malononitrile-based synthon is strategic, as these reagents are

known to readily form aminopyridine rings upon condensation.

Objective: To synthesize 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Materials:

1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)

2-(ethoxymethylene)malononitrile (1.1 eq) or a similar activated 1,3-dielectrophile
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Glacial Acetic Acid (solvent)

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 1,3-dimethyl-1H-pyrazol-5-amine in glacial acetic acid.

Reagent Addition: Add 2-(ethoxymethylene)malononitrile to the solution. The choice of this

reagent is critical; it provides the necessary three-carbon backbone and the precursor to the

C5-amino group.

Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress

of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting

aminopyrazole is consumed. The acidic conditions facilitate both the initial condensation and

the subsequent cyclization and dehydration steps.

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of

ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution

until effervescence ceases and the pH is approximately 7-8.

Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum

filtration and wash it thoroughly with cold water to remove any residual salts.

Purification: Recrystallize the crude solid from a suitable solvent system, such as

ethanol/water, to yield the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR,

Mass Spectrometry, and Melting Point analysis.

Physicochemical and Spectroscopic Properties
The structural features of the molecule give rise to a distinct set of physical and spectral

characteristics that are essential for its identification and quality control.

Core Properties
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Property Value Reference

CAS Number 19736-04-0

Molecular Formula C₈H₁₀N₄

Molecular Weight 162.19 g/mol Calculated

Melting Point 83-85 °C

IUPAC Name
1,3-dimethyl-1H-pyrazolo[3,4-

b]pyridin-5-ylamine

InChI Key
CGHVUVLKTJNDHK-

UHFFFAOYSA-N

SMILES
CN1N=C(C)C2=C1N=CC(N)=

C2
Derived

Spectroscopic Profile
While specific spectra for this exact compound are not readily available in public databases, a

detailed prediction can be made based on its structure and data from closely related

analogues.[4][5][6]

¹H NMR Spectroscopy (predicted, in DMSO-d₆):

δ ~7.5 ppm (d, 1H): Aromatic proton at C4, doublet coupled to C6-H.

δ ~6.5 ppm (d, 1H): Aromatic proton at C6, doublet coupled to C4-H.

δ ~5.5-6.0 ppm (s, 2H): Broad singlet for the two protons of the C5-NH₂ group.

δ ~3.8 ppm (s, 3H): Singlet for the N1-CH₃ protons.

δ ~2.4 ppm (s, 3H): Singlet for the C3-CH₃ protons.

¹³C NMR Spectroscopy (predicted, in DMSO-d₆):

δ ~150-160 ppm: Quaternary carbons of the fused ring system (C3, C5, C7a).
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δ ~130-140 ppm: Aromatic CH carbons (C4, C6).

δ ~100-110 ppm: Quaternary carbon at the ring junction (C3a).

δ ~35 ppm: N1-CH₃ carbon.

δ ~15 ppm: C3-CH₃ carbon.

Mass Spectrometry (EI):

Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular

formula C₈H₁₀N₄.

Key Fragments: Fragmentation of pyrazolopyridines often involves the loss of neutral

molecules like HCN (m/z 27) from the pyridine or pyrazole ring. A potential fragmentation

pathway could involve the loss of HCN to give a fragment at m/z = 135, followed by further

degradation.[7]

[C₈H₁₀N₄]⁺˙
m/z = 162

[C₇H₉N₃]⁺˙
m/z = 135

- HCN

Further Fragments

- CH₃, -N₂ etc.

Click to download full resolution via product page

Caption: A plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy:
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3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary

amine.

3100-3000 cm⁻¹: Aromatic C-H stretching.

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

~1640 cm⁻¹: N-H scissoring (bending) of the amine.

1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic

heterocyclic core.

Chemical Reactivity and Derivatization
The chemical behavior of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is dominated by

the nucleophilicity of the 5-amino group, which serves as the primary site for derivatization.

Reactivity of the 5-Amino Group
The lone pair of electrons on the nitrogen atom of the C5-amino group is readily available for

reaction with a wide range of electrophiles. This makes it an excellent handle for introducing

diverse substituents to probe biological activity.

N-Acylation: The amine can be readily acylated with acid chlorides or anhydrides in the

presence of a base (e.g., pyridine, triethylamine) to form stable amides. This transformation

is often used in medicinal chemistry to introduce new pharmacophoric elements or to

modulate the compound's physicochemical properties.[8]

N-Alkylation/Arylation: Reaction with alkyl halides or participation in coupling reactions (e.g.,

Buchwald-Hartwig amination) can introduce alkyl or aryl substituents on the amine.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases),

which can serve as intermediates for further reactions or as final products themselves.[5]

Protocol: Synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-
b]pyridin-5-yl)acetamide
Objective: To demonstrate the reactivity of the 5-amino group via a standard acylation reaction.
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Materials:

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq)

Acetic Anhydride (1.2 eq)

Pyridine (solvent and base)

Procedure:

Dissolve the starting amine in anhydrous pyridine in a flask under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add acetic anhydride dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

Extract the product with a suitable organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the resulting crude amide by column chromatography or recrystallization to obtain the

pure product.

Applications in Research and Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning

it is capable of binding to multiple, distinct biological targets. This makes derivatives like 1,3-
dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine highly valuable as starting points for drug

discovery programs.

Kinase Inhibitors: Many pyrazolo[3,4-b]pyridine derivatives have been developed as potent

inhibitors of various protein kinases. The scaffold effectively mimics the adenine portion of

ATP, allowing it to sit in the enzyme's active site. Analogues have shown inhibitory activity
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against Tropomyosin receptor kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), and

others, which are important targets in oncology and neurodegenerative diseases.[6][9]

Antimicrobial and Antiproliferative Agents: The scaffold has been incorporated into molecules

exhibiting significant antimicrobial and antiproliferative activities.[5][6] The ability to easily

derivatize the core allows for the fine-tuning of activity against specific bacterial, fungal, or

cancer cell lines.

Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their

effects on the CNS, showing potential as neuroleptic or antidepressant agents.[6]

Conclusion
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a well-defined heterocyclic compound

with a rich chemical profile. Its synthesis is achievable through established condensation

strategies, and its structure is readily characterized by standard spectroscopic techniques. The

true value of this molecule lies in the reactivity of its 5-amino group, which provides an

accessible gateway for the synthesis of diverse chemical libraries. Given the proven track

record of the pyrazolo[3,4-b]pyridine scaffold in targeting a wide array of enzymes and

receptors, this compound stands as a valuable and versatile building block for researchers and

scientists dedicated to the discovery of new chemical probes and next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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